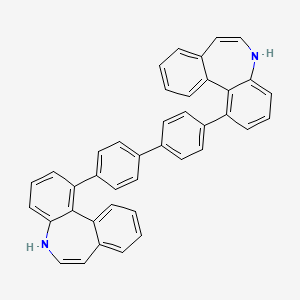

4,4'-Bis(dibenzazepin-1-YL)biphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4,4’-Bis(dibenzazepin-1-YL)biphenyl” is a chemical compound with the molecular formula C40H28N2 . It is not intended for human or veterinary use and is typically used for research purposes.

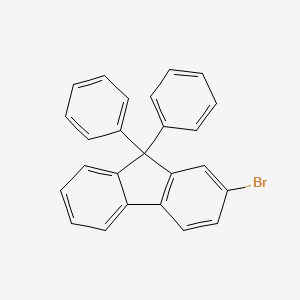

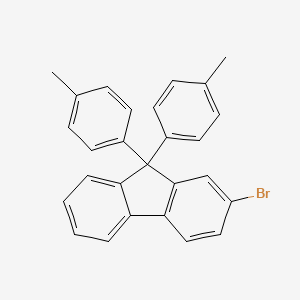

Molecular Structure Analysis

The molecular structure of “4,4’-Bis(dibenzazepin-1-YL)biphenyl” consists of 40 carbon atoms, 28 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of the compound is 536.66 g/mol .

科学的研究の応用

1. Role in Polyketide Synthase and Antimicrobial Properties

4,4'-Bis(dibenzazepin-1-YL)biphenyl, as a biphenyl derivative, is linked to the study of polyketide synthases (PKS). Biphenyls, like this compound, are known as phytoalexins in some plant subfamilies and are synthesized by biphenyl synthase (BIS), a key enzyme in their formation. This enzyme plays a significant role in creating antimicrobial secondary metabolites, contributing to the plant's defense mechanism (Liu et al., 2007).

2. Application in Metal–Organic Frameworks

The structural versatility of biphenyl derivatives, including this compound, allows for the creation of novel complexes with varied structures in metal–organic frameworks (MOFs). These complexes display unique characteristics suitable for a range of applications in materials science (Sun et al., 2010).

3. Development of Pharmaceutical and Electronic Materials

Biphenyl derivatives are key in developing pharmaceutical and electronic materials. For instance, they are used to create multi-iodoarenes, which serve as precursors for high-impact materials in these industries (Martı́nez-Martı́nez et al., 2017).

4. Utilization in Organic Light-Emitting Diodes (OLEDs)

Specific derivatives of biphenyl, like the one , have shown potential as stable amorphous materials for use in OLEDs. Their high thermal stability and reversible oxidation processes make them excellent candidates for hole-transporting materials in these devices (Li et al., 2013).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for '4,4'-Bis(dibenzazepin-1-YL)biphenyl' involves the condensation of two molecules of dibenzazepine with a molecule of biphenyl. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain the desired product.", "Starting Materials": [ "Dibenzazepine", "Biphenyl", "Catalyst" ], "Reaction": [ "Step 1: Dibenzazepine is reacted with the catalyst to form an intermediate.", "Step 2: The intermediate is then reacted with another molecule of dibenzazepine to form a dimer.", "Step 3: The dimer is then reacted with biphenyl in the presence of the catalyst to form '4,4'-Bis(dibenzazepin-1-YL)biphenyl'.", "Step 4: The product is purified and isolated using standard techniques." ] } | |

CAS番号 |

204200-08-8 |

分子式 |

C40H28N2 |

分子量 |

536.7 g/mol |

IUPAC名 |

11-[4-(4-benzo[b][1]benzazepin-11-ylphenyl)phenyl]benzo[b][1]benzazepine |

InChI |

InChI=1S/C40H28N2/c1-5-13-37-31(9-1)17-18-32-10-2-6-14-38(32)41(37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-39-15-7-3-11-33(39)19-20-34-12-4-8-16-40(34)42/h1-28H |

InChIキー |

MPIMJBPUGIBQQL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CNC3=CC=CC(=C23)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C7C8=CC=CC=C8C=CNC7=CC=C6 |

正規SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=CC8=CC=CC=C86 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid](/img/structure/B1373077.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)

![ethyl 3-hydroxy-8,9-dihydro-5H-pyridazino[3,4-d]azepine-7(6H)-carboxylate](/img/structure/B1373096.png)

![3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373099.png)